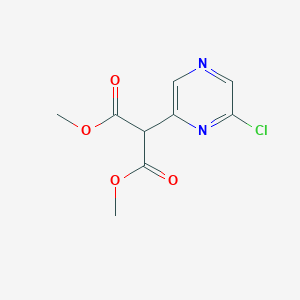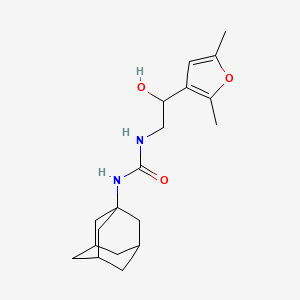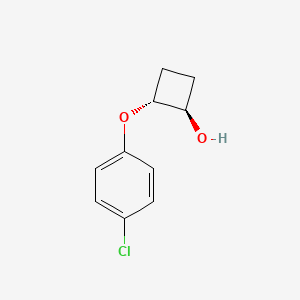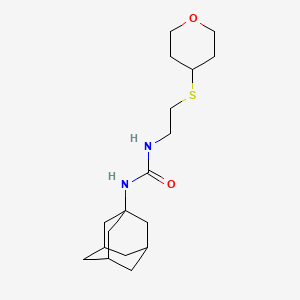
Dimethyl 2-(6-chloropyrazin-2-yl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(6-chloropyrazin-2-yl)malonate is a chemical compound with the CAS Number: 1820642-22-5 . It has a molecular weight of 244.63 and its IUPAC name is dimethyl 2-(6-chloro-2-pyrazinyl)malonate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClN2O4/c1-15-8(13)7(9(14)16-2)5-3-11-4-6(10)12-5/h3-4,7H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
The synthesis of dimethyl derivatives related to Dimethyl 2-(6-chloropyrazin-2-yl)malonate involves complex chemical reactions that yield compounds with unique molecular structures. For instance, the synthesis of dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate demonstrates the ability to create compounds with specific molecular arrangements, providing a basis for further chemical and structural analysis (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003). Such synthetic approaches are crucial for developing novel compounds with potential applications in various fields of chemistry and materials science.
Synthesis Routes for Pyrazine Derivatives
The development of efficient synthesis routes for pyrazine derivatives, including those involving dimethyl malonate, highlights the compound's significance in organic synthesis. The research on alkylation of 2,6-dichloropyrazine via malonate derivatives offers a convenient method for producing 6-methylpyrazine-2-yl-amines, showcasing the versatility of dimethyl malonate in synthesizing complex heterocyclic compounds (Colbon, Foster, Giles, Patel, & Singleton, 2008).
Multicomponent Synthesis
The multicomponent synthesis involving dimethyl malonate demonstrates the compound's utility in creating complex molecular frameworks efficiently. The synthesis of dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate exemplifies this approach, highlighting dimethyl malonate's role in facilitating rapid and efficient chemical transformations (Ryzhkova, Maslov, & Elinson, 2021).
Intermediate Compounds in Synthesis
Dimethyl malonate derivatives also serve as intermediates in the synthesis of other complex compounds. The synthesis of intermediates for chrysanthemic acid, for instance, showcases the compound's role in producing agriculturally important chemicals (Baudoux, Norberg, Provins, Froidbise, Krief, & Evrard, 1998).
Photoisomerization and Photomechanical Response
Research into the photomechanical response of molecular crystal nanowires composed of divinylanthracene derivatives related to this compound demonstrates the potential for developing materials that respond to light stimuli. These materials have applications in creating responsive, adaptive systems for various technological applications (Tong, Liu, Al‐Kaysi, & Bardeen, 2018).
Eigenschaften
IUPAC Name |
dimethyl 2-(6-chloropyrazin-2-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-15-8(13)7(9(14)16-2)5-3-11-4-6(10)12-5/h3-4,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPGWGAAJSDOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CN=CC(=N1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-3-ol](/img/structure/B2815639.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide](/img/structure/B2815644.png)



![N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2815650.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea](/img/structure/B2815651.png)

![(3R,3Ar,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2815655.png)

![2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815659.png)
